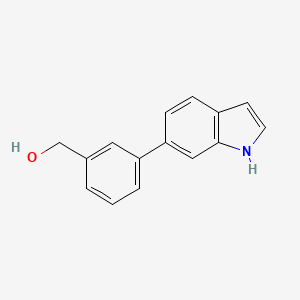![molecular formula C13H8FNO2 B11880277 9-Fluoro-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one CAS No. 62627-14-9](/img/structure/B11880277.png)
9-Fluoro-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Fluoro-7-methyl-5H-chromeno[2,3-b]pyridin-5-one is a heterocyclic compound that belongs to the class of chromeno-pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 9-fluoro-7-methyl-5H-chromeno[2,3-b]pyridin-5-one makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 9-fluoro-7-methyl-5H-chromeno[2,3-b]pyridin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 7-hydroxy-4-methylcoumarin with 2-aminopyridine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The resulting intermediate is then subjected to fluorination using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) to obtain the final product .
Chemical Reactions Analysis
9-Fluoro-7-methyl-5H-chromeno[2,3-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents for substitution reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
9-Fluoro-7-methyl-5H-chromeno[2,3-b]pyridin-5-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer, inflammation, and microbial infections.
Mechanism of Action
The mechanism of action of 9-fluoro-7-methyl-5H-chromeno[2,3-b]pyridin-5-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with nucleophilic sites in proteins and DNA .
Comparison with Similar Compounds
9-Fluoro-7-methyl-5H-chromeno[2,3-b]pyridin-5-one can be compared with other similar compounds, such as:
7-Acetyl-5H-chromeno[2,3-b]pyridin-5-one: This compound has a similar chromeno-pyridine structure but with an acetyl group instead of a fluorine atom.
5H-chromeno[4,3-b]pyridin-5-one: Another related compound with a different substitution pattern on the chromeno-pyridine core.
The uniqueness of 9-fluoro-7-methyl-5H-chromeno[2,3-b]pyridin-5-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
62627-14-9 |
|---|---|
Molecular Formula |
C13H8FNO2 |
Molecular Weight |
229.21 g/mol |
IUPAC Name |
9-fluoro-7-methylchromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C13H8FNO2/c1-7-5-9-11(16)8-3-2-4-15-13(8)17-12(9)10(14)6-7/h2-6H,1H3 |
InChI Key |
YPJWAJZZUZFDJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)F)OC3=C(C2=O)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


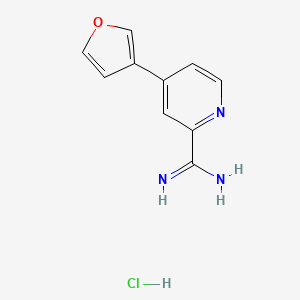
![2-({3-Nitroimidazo[1,2-a]pyridin-2-yl}amino)ethan-1-ol](/img/structure/B11880200.png)

![5-ethyl-2-phenyl-5H-imidazo[4,5-c]pyridine](/img/structure/B11880208.png)
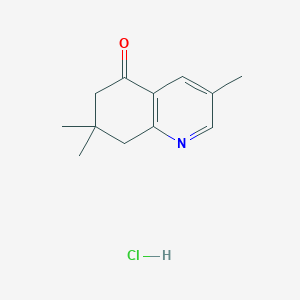
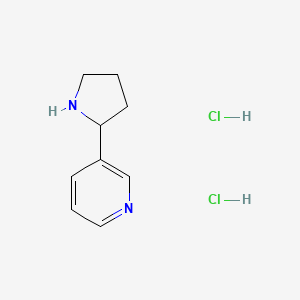
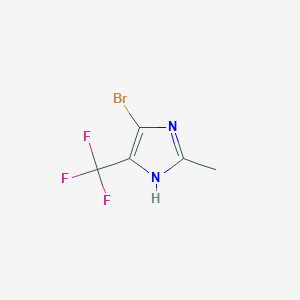




![4-(Imidazo[1,2-a]pyridin-2-yl)-N-methylaniline](/img/structure/B11880269.png)
![2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide](/img/structure/B11880282.png)
